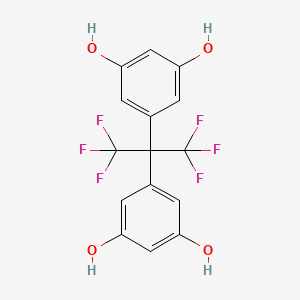
5,5'-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol): is a fluorinated aromatic compound characterized by the presence of two benzene-1,3-diol groups connected via a perfluoropropane-2,2-diyl bridge. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,4’-(hexafluoroisopropylidene)diphenol with perfluoropyridine in the presence of a base such as cesium carbonate in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in the benzene-1,3-diol moieties can undergo oxidation to form quinones.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The compound can be reduced under specific conditions to modify the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Reduction: Reduced forms of the original compound with modified hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) is used as a building block in the synthesis of advanced materials, including polymers and resins with enhanced thermal and chemical stability .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biosensors and diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants, benefiting from its resistance to harsh chemical environments .
Mecanismo De Acción
The mechanism of action of 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with various substrates, while the aromatic rings can engage in π-π stacking interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
- 4,4’-(Hexafluoroisopropylidene)diphenol
- Bisphenol AF dianhydride
- 6,6’-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione)
Comparison: 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) is unique due to its specific combination of perfluoropropane and benzene-1,3-diol moieties, which impart distinct properties such as enhanced thermal stability and resistance to oxidation compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H10F6O4 |
|---|---|
Peso molecular |
368.23 g/mol |
Nombre IUPAC |
5-[2-(3,5-dihydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C15H10F6O4/c16-14(17,18)13(15(19,20)21,7-1-9(22)5-10(23)2-7)8-3-11(24)6-12(25)4-8/h1-6,22-25H |
Clave InChI |
CENGQEBOUZRFIY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)O)C(C2=CC(=CC(=C2)O)O)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
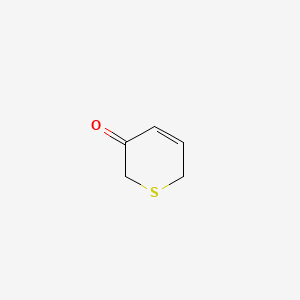
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
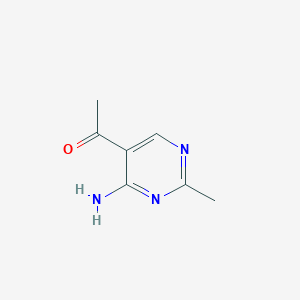
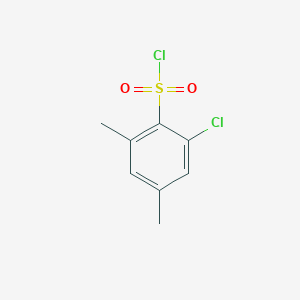
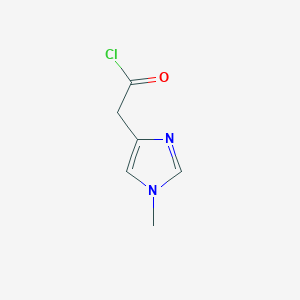
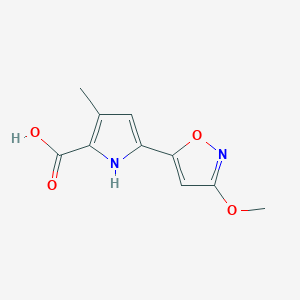


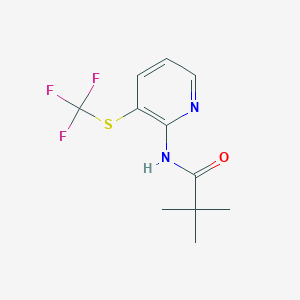
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
